

Downstream Signaling Pathways Affected by DRI-C21045: A Technical Guide

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Compound of Interest

Compound Name: DRI-C21045

Cat. No.: B15585153

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Abstract

DRI-C21045 is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) with an IC₅₀ of 0.17 μ M.[1] By disrupting this key immune checkpoint, **DRI-C21045** effectively modulates downstream signaling cascades integral to immune cell activation, proliferation, and function. This technical guide provides an in-depth overview of the core signaling pathways affected by **DRI-C21045**, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions. The primary consequence of **DRI-C21045**'s mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF- κ B) pathway, a central regulator of inflammation and immunity. Furthermore, this guide will explore the potential, though not yet directly demonstrated, influence of **DRI-C21045** on other significant pathways associated with CD40 signaling, including the PI3K/Akt and MAPK pathways.

Introduction

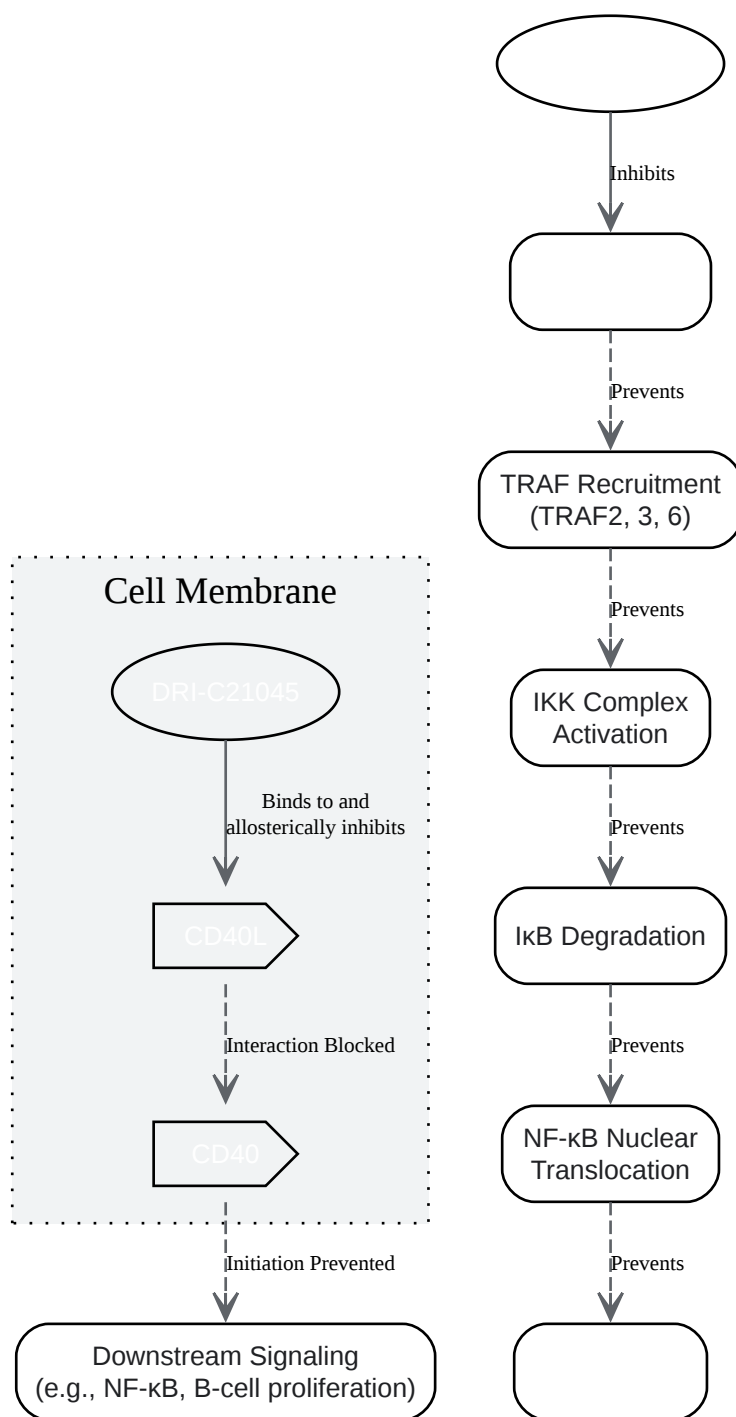
The interaction between CD40 on antigen-presenting cells (APCs) and its ligand, CD40L (CD154), on activated T cells is a critical costimulatory signal essential for the development of robust adaptive immune responses.[2][3] This engagement triggers a cascade of intracellular events that lead to the activation, proliferation, and differentiation of B cells, as well as the maturation of dendritic cells and other APCs. Dysregulation of the CD40-CD40L axis is

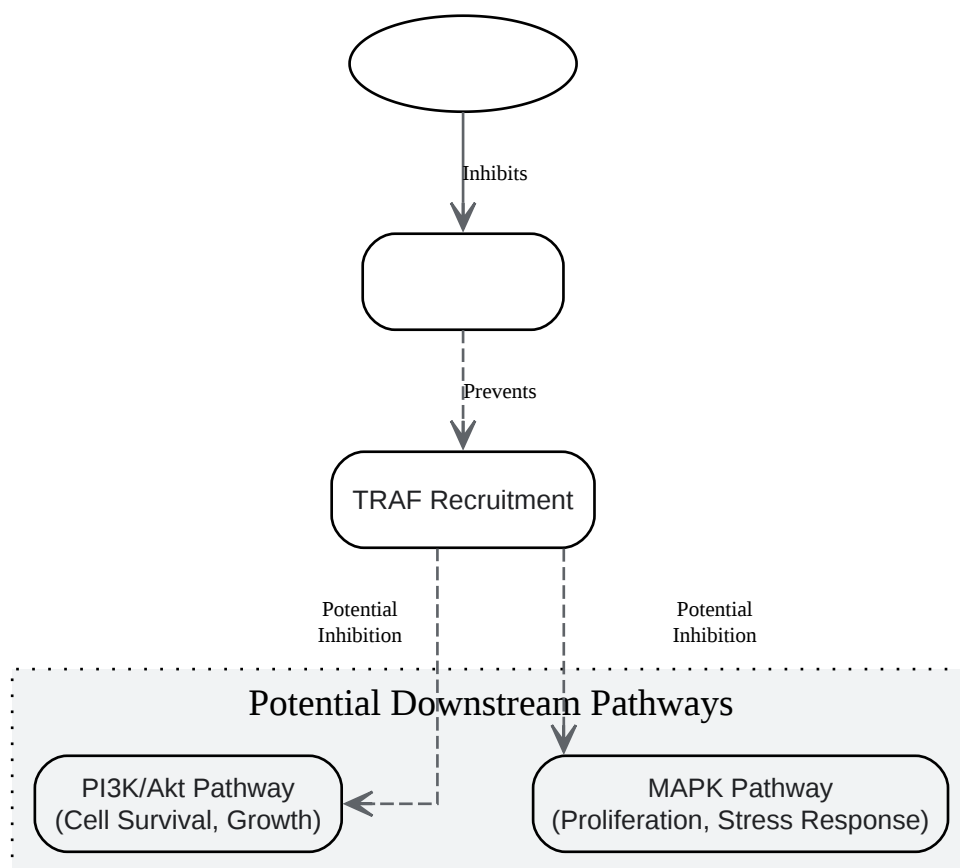
implicated in a variety of autoimmune diseases and transplant rejection, making it a prime target for therapeutic intervention.

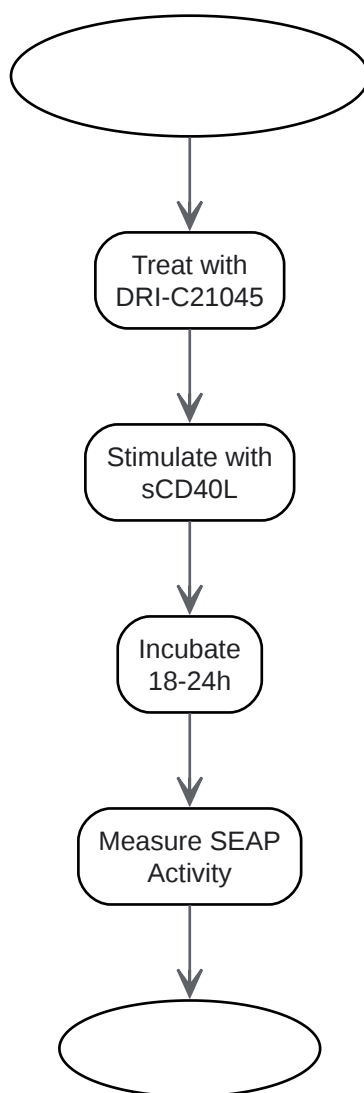
DRI-C21045 has emerged as a significant tool for studying and potentially treating pathologies associated with overactive CD40 signaling.^[4] Its small-molecule nature offers advantages in terms of oral bioavailability and tissue penetration compared to biologic inhibitors.^[4] This guide will dissect the molecular consequences of **DRI-C21045**-mediated inhibition of the CD40-CD40L interaction.

Mechanism of Action of **DRI-C21045**

DRI-C21045 functions by directly binding to CD40L, or potentially at the interface of the CD40-CD40L complex, in an allosteric manner.^[4] This binding induces a conformational change in CD40L, preventing its stable interaction with the CD40 receptor.^[4] The disruption of this PPI is the initial event that leads to the downstream signaling effects detailed in this guide.







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